3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
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Overview
Description
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an indazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the indazole derivative with aniline under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and reduced indazole derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as kinase pathways, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the indazole ring.
3-chloro-4-(trifluoromethylthio)aniline: Contains a trifluoromethylthio group instead of the trifluoromethyl group.
Uniqueness
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is unique due to the presence of the indazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C14H13ClF3N3 |
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Molecular Weight |
315.72 g/mol |
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
InChI |
InChI=1S/C14H13ClF3N3/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2 |
InChI Key |
RCKKKROLSFGFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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